molecular formula C19H19N3O3 B11069653 N-(2,3-dimethylquinoxalin-6-yl)-3,4-dimethoxybenzamide

N-(2,3-dimethylquinoxalin-6-yl)-3,4-dimethoxybenzamide

Cat. No.: B11069653
M. Wt: 337.4 g/mol
InChI Key: VWKTWGIPTGJWLO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylquinoxalin-6-yl)-3,4-dimethoxybenzamide is a chemical compound with a molecular formula of C19H19N3O3. This compound is known for its unique structure, which combines a quinoxaline ring with a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylquinoxalin-6-yl)-3,4-dimethoxybenzamide typically involves the condensation of 2,3-dimethylquinoxaline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylquinoxalin-6-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoxaline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced quinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

N-(2,3-dimethylquinoxalin-6-yl)-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylquinoxalin-6-yl)-2,6-dimethoxybenzamide
  • N-(2,3-dimethylquinoxalin-6-yl)-3,5-dimethoxybenzamide
  • N-(2,3-dimethylquinoxalin-6-yl)-4-iodobenzamide

Uniqueness

N-(2,3-dimethylquinoxalin-6-yl)-3,4-dimethoxybenzamide stands out due to its specific substitution pattern on the benzamide moiety, which can influence its biological activity and chemical reactivity. The presence of both methoxy groups at the 3 and 4 positions of the benzamide ring can enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H19N3O3/c1-11-12(2)21-16-10-14(6-7-15(16)20-11)22-19(23)13-5-8-17(24-3)18(9-13)25-4/h5-10H,1-4H3,(H,22,23)

InChI Key

VWKTWGIPTGJWLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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